molecular formula C15H18N2O2S B2913774 2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 946344-94-1

2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No. B2913774
CAS RN: 946344-94-1
M. Wt: 290.38
InChI Key: BSMLQNSCMOTHKH-UHFFFAOYSA-N
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Description

“2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide” is a compound that contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine . The crude product was purified by recrystallization using ethyl acetate to obtain the target compound .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is a monoclinic crystal with a = 6.0979 (2)Å, b = 32.3052 (9)Å, c = 11.0805 (3)Å, β = 99.5620 (10)°, V = 2152.46 (11)Å3, Z = 4 .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Synthesis and Antitumor Activity

The chemical structure of 2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide shares similarities with various heterocyclic compounds that have been synthesized and evaluated for their antitumor activities. For example, research has explored the synthesis of polyfunctionally substituted heterocyclic compounds derived from related cyanoacetamide precursors. These compounds exhibit a diverse range of biological activities, including antiproliferative effects against several human cancer cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The synthetic versatility of such compounds underscores their potential in medicinal chemistry for the development of new anticancer agents (H. Shams et al., 2010).

Antimicrobial Applications

Further extending the scope of applications, derivatives of cyanoacetamide, akin to 2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide, have been synthesized and tested for their antimicrobial properties. Such studies aim to develop new heterocyclic compounds incorporating sulfamoyl moieties, demonstrating promising results against various bacterial and fungal strains. The exploration of these compounds for antimicrobial use highlights the chemical's potential in addressing the need for new antibiotics amidst growing resistance concerns (E. Darwish et al., 2014).

Mechanism of Action

While the specific mechanism of action for “2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide” is not mentioned in the retrieved papers, isoxazoles derivatives have been tested for their in-vitro acetylcholinesterase (AChE) activity . The molecular docking showed the interaction of the compounds with the active site .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

2-cyclopentyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-15(8-11-4-1-2-5-11)16-10-12-9-13(19-17-12)14-6-3-7-20-14/h3,6-7,9,11H,1-2,4-5,8,10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMLQNSCMOTHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

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